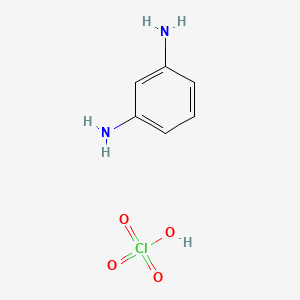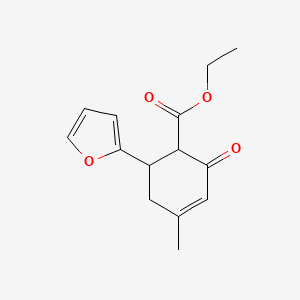
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound that features a furan ring, a cyclohexene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclohexene derivatives under specific conditions. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can yield polysubstituted furans, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan derivative with similar structural features.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylate: A compound with a furan ring and a pyrazole moiety.
Uniqueness
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its combination of a furan ring, a cyclohexene ring, and an ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
893768-97-3 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-3-17-14(16)13-10(12-5-4-6-18-12)7-9(2)8-11(13)15/h4-6,8,10,13H,3,7H2,1-2H3 |
Clave InChI |
IJRVWWYLIACIIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CC(=CC1=O)C)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)


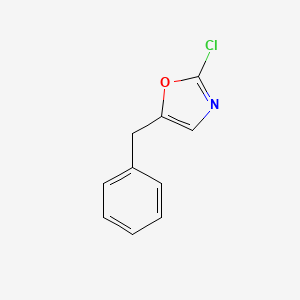
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
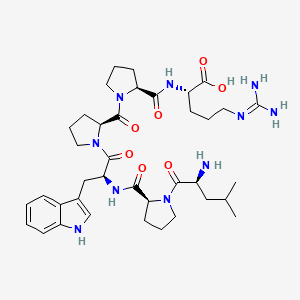
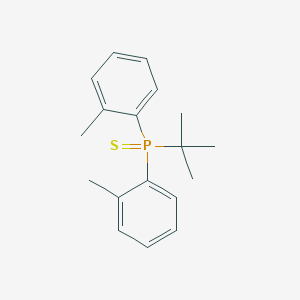
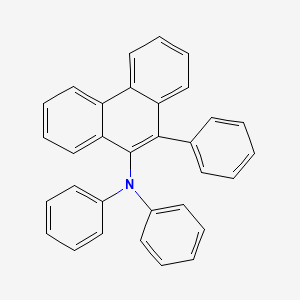
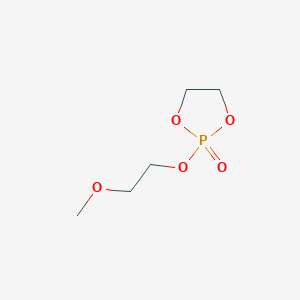
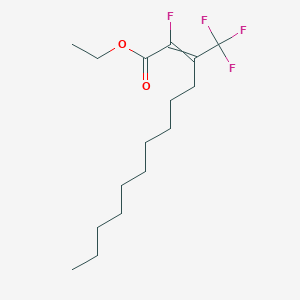
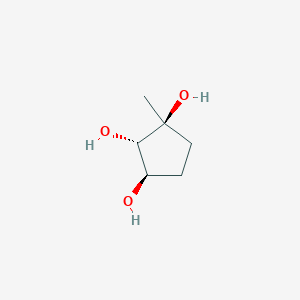

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
